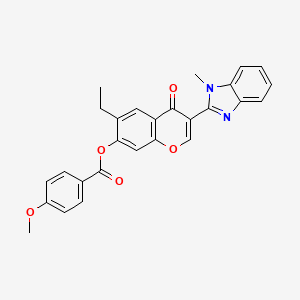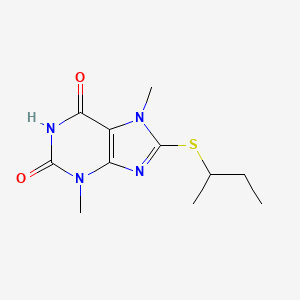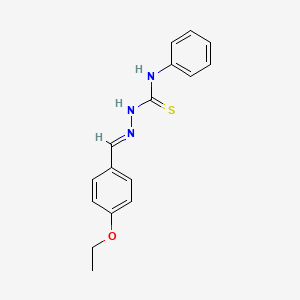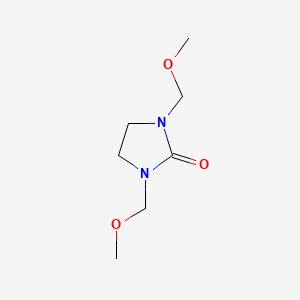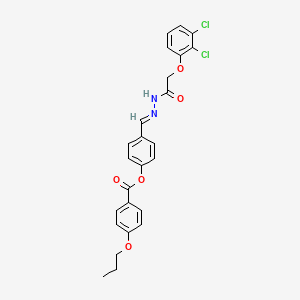
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with the molecular formula C25H22Cl2N2O5 and a molecular weight of 501.37 g/mol . This compound is known for its unique chemical structure, which includes dichlorophenoxy and propoxybenzoate groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate typically involves multiple steps. One common method starts with the preparation of 2,3-dichlorophenoxyacetic acid, which is then converted to its corresponding acyl chloride using reagents like phosphorus pentachloride . This acyl chloride is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate. Finally, this intermediate is coupled with 4-propoxybenzoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions and using high-purity reagents, would apply to its large-scale production.
化学反応の分析
Types of Reactions
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate has several applications in scientific research:
作用機序
The mechanism of action of 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the context of its use, such as in biochemical assays or therapeutic applications .
類似化合物との比較
Similar Compounds
- 4-(2-(2-(2,4-Dichlorophenoxy)propionyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-(2-(2-(2,4-Dichlorophenoxy)propionyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
What sets 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research applications, particularly in the fields of medicinal chemistry and biochemistry .
特性
CAS番号 |
764693-13-2 |
|---|---|
分子式 |
C25H22Cl2N2O5 |
分子量 |
501.4 g/mol |
IUPAC名 |
[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C25H22Cl2N2O5/c1-2-14-32-19-12-8-18(9-13-19)25(31)34-20-10-6-17(7-11-20)15-28-29-23(30)16-33-22-5-3-4-21(26)24(22)27/h3-13,15H,2,14,16H2,1H3,(H,29,30)/b28-15+ |
InChIキー |
FDXNBPYQDXWKRC-RWPZCVJISA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol](/img/structure/B15082183.png)
![2-[(2-furylmethyl)amino]-3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15082187.png)
![3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid](/img/structure/B15082205.png)
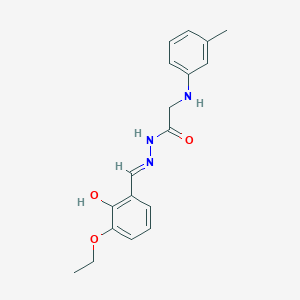
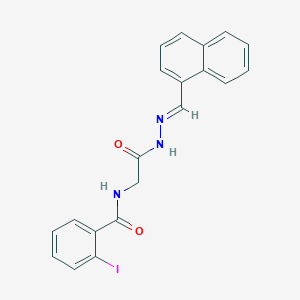
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082226.png)
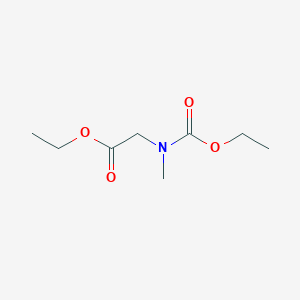
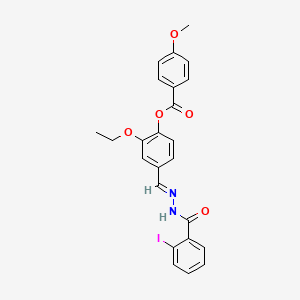
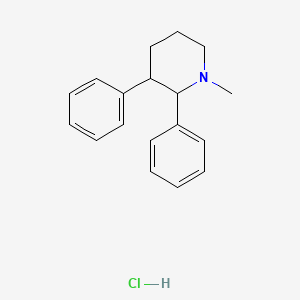
![5-(4-Tert-butylphenyl)-4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082258.png)
